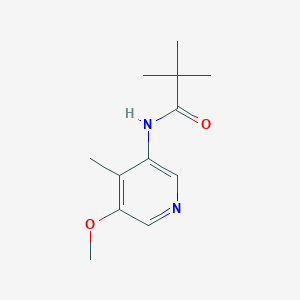

N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide

Description

Properties

IUPAC Name |

N-(5-methoxy-4-methylpyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-9(6-13-7-10(8)16-5)14-11(15)12(2,3)4/h6-7H,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIITWAUFVLJVQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1NC(=O)C(C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507514 | |

| Record name | N-(5-Methoxy-4-methylpyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77903-26-5 | |

| Record name | N-(5-Methoxy-4-methylpyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide typically involves the reaction of 5-methoxy-4-methylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may

Biological Activity

N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antimicrobial properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 222.28 g/mol. The compound features a methoxy group at the 5-position and a methyl group at the 4-position of the pyridine ring, along with a pivalamide group attached to the nitrogen atom. This specific arrangement of functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridine Derivative : The starting material, 5-methoxy-4-methylpyridine, is reacted with pivaloyl chloride in the presence of a base such as triethylamine.

- Purification : The product is purified through recrystallization or chromatography to obtain a high yield of pure compound.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Neuroprotective Effects

One significant area of study is its potential neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. The compound may interact with amyloid fibrils, potentially inhibiting their aggregation and stabilizing their structures. This mechanism is crucial for developing therapeutic strategies against amyloid-related pathologies.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties. However, further research is needed to confirm these effects and understand the underlying mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Amyloid Aggregation : A study demonstrated that this compound could inhibit the aggregation of amyloid-beta peptides in vitro, suggesting its potential utility in Alzheimer's disease treatment .

- Antimicrobial Activity : Another research effort indicated that derivatives of pyridine compounds, including this compound, showed varying degrees of antimicrobial activity against common pathogens .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-Methylpyridin-3-yl)pivalamide | Methyl group at position 4 | Potentially different biological activity due to substitution pattern |

| N-(5-Hydroxy-4-methylpyridin-3-yl)pivalamide | Hydroxyl group instead of methoxy | May exhibit different solubility and reactivity |

| N-(5-Methoxy-pyridin-2-yl)pivalamide | Different position of methoxy group | Altered interaction with biological targets |

Scientific Research Applications

Pharmacological Applications

One of the primary areas of interest for N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide is its potential role as a modulator of the cannabinoid receptor system. According to a patent (WO2008063625A2), compounds in this class may serve as agonists or antagonists of cannabinoid receptors, which are implicated in various therapeutic areas, including pain management and appetite stimulation .

Modulation of Cannabinoid Receptors

Research indicates that certain pyridine derivatives can affect the cannabinoid receptor system, potentially leading to new treatments for conditions like chronic pain and appetite loss in patients undergoing treatments such as chemotherapy . The ability to selectively target these receptors could allow for the development of drugs that minimize side effects typically associated with cannabinoid therapies.

Case Study 1: Cannabinoid Receptor Modulation

In a study examining various pyridine compounds, researchers found that certain derivatives exhibited significant activity at cannabinoid receptors. These findings suggest that this compound may share similar properties, warranting further investigation into its pharmacological profile and therapeutic applications .

Case Study 2: CFTR Correctors

A series of experiments were conducted using small molecules to correct defective CFTR proteins. Although this compound was not explicitly tested, its structural similarities to effective correctors indicate it could be a candidate for future studies aimed at ameliorating cystic fibrosis symptoms through pharmacological intervention .

Summary Table of Applications

Comparison with Similar Compounds

Pyridine Derivatives with Varied Substituent Positions

- N-(5-Methoxypyridin-2-yl)pivalamide (): Differs in the position of the methoxy group (position 5) and pivalamide (position 2).

- N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide (): Features iodine at position 3 and methoxy at position 4. The iodine increases molecular weight (MW: 381.2 g/mol) and may confer halogen-bonding capabilities, useful in crystal engineering .

Halogen-Substituted Pyridines

- N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide (): Contains multiple halogens (Cl, F, I) at positions 4, 5, and 3. The electron-withdrawing halogens lower electron density on the pyridine ring, affecting reactivity in cross-coupling reactions. Similarity score: 0.87 vs. target compound .

- N-(2-Bromopyridin-3-yl)pivalamide (): Bromine at position 2 increases MW (284.15 g/mol) and offers a handle for Suzuki-Miyaura coupling .

Biphenyl and Heteroaromatic Derivatives

- N-(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)pivalamide (): A biphenyl system with a trifluoromethyl group. The extended π-system enhances lipophilicity (logP ~3.5) compared to monocyclic pyridines .

Functionalized Pyridines (Formyl, Acetyl)

- N-(6-Chloro-3-formylpyridin-2-yl)pivalamide (): A formyl group at position 3 increases polarity (MW: 240.69 g/mol), making it a candidate for Schiff base formation .

- N-(3-Acetylphenyl)pivalamide (): An acetyl group enhances hydrogen-bonding capacity, affecting solubility (melting point: 122–125°C) .

Q & A

Q. What are the recommended synthetic routes for N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide, and what critical reaction parameters should be optimized?

- Methodological Answer : A validated synthesis route involves coupling a pyridine precursor with pivaloyl chloride under anhydrous conditions. For example, a related pivalamide derivative was synthesized using potassium carbonate in acetone with methyl iodide under reflux (3 hours), followed by filtration and purification via silica gel chromatography . Key parameters to optimize include:

- Temperature : Maintain reflux conditions (60–80°C) to ensure complete reaction.

- Catalyst : Use Fe(ClO4)3·xH2O (hydrated form) for safer handling, as anhydrous perchlorates are explosive .

- Purification : Employ gradient elution (e.g., hexane/ethyl acetate) to isolate the product with >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy at C5, methyl at C4) via 1H/13C NMR.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., calculated M.W. ~250–300 based on analogs ).

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm.

- Elemental Analysis : Match experimental and theoretical C/H/N values (e.g., C12H16N2O2).

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Storage : Keep in a desiccator at –20°C under inert gas (argon) to prevent hydrolysis of the pivalamide group.

- Decomposition Risks : Avoid prolonged exposure to moisture or strong acids/bases, which may cleave the amide bond.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents to distinguish solvent artifacts.

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methoxy vs. methyl groups).

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related pyridine-pivalamide analogs .

Q. What strategies are effective for introducing functional groups at the 4-methyl or 5-methoxy positions of the pyridine ring?

- Methodological Answer :

Q. How do steric effects from the pivalamide group influence regioselectivity in subsequent reactions?

- Methodological Answer : The bulky tert-butyl group in pivalamide directs electrophilic substitution to less hindered positions. For example:

- Nitration : Occurs preferentially at C6 (meta to pivalamide) due to steric hindrance at C2/C4.

- Cross-Coupling : Suzuki-Miyaura reactions favor C5 over C3 in palladium-catalyzed arylations .

Q. What computational methods predict the bioavailability of this compound derivatives?

- Methodological Answer :

- ADMET Modeling : Calculate logP (lipophilicity) and TPSA (polar surface area) using tools like SwissADME. For analogs with M.W. ~250–400, aim for logP <3 and TPSA <90 Ų for optimal permeability .

- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the pivalamide carbonyl .

Key Safety Notes

- Perchlorate Salts : If using Fe(ClO4)3 in synthesis, always employ the hydrated form to mitigate explosion risks .

- Solvent Evaporation : Avoid drying reactions to completion under vacuum, which may concentrate shock-sensitive residues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.